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Compound of Interest

Compound Name: 2-(Pyrimidin-5-yl)cyclohexan-1-ol

Cat. No.: B12314064

Executive Summary & Chemical Profile

2-(Pyrimidin-5-yl)cyclohexan-1-ol represents a structural hybrid of a saturated carbocycle
and an electron-deficient heteroaromatic ring. Its characterization relies heavily on resolving
the stereochemical relationship (cis vs. trans) between the hydroxyl group at C1 and the
pyrimidinyl moiety at C2.

Property Data
IUPAC Name 2-(Pyrimidin-5-yl)cyclohexan-1-ol
Molecular Formula C10H14N20
Molecular Weight 178.23 g/mol
C1 and C2 (Four isomers: (1R,2R), (1S,2S)
Stereocenters )
[trans]; (1R,2S), (1S,2R) [cis])
Pyrimidine ring (electron-withdrawing),
Key Features Cyclohexane chair conformation, H-bonding

potential.[1][2][3]

Synthesis & Isolation Context

Causality in Characterization: Understanding the synthetic route is crucial for anticipating
impurities. This molecule is typically synthesized via a Suzuki-Miyaura coupling of 5-
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bromopyrimidine and (2-hydroxycyclohexyl)boronic acid, or by the reduction of 2-(pyrimidin-5-
yl)cyclohexanone.

o Common Impurities: Unreacted 5-bromopyrimidine (distinct doublets in NMR),
triphenylphosphine oxide (if used), or diastereomeric mixtures (cis/trans).

Spectroscopic Data Profile (Predicted/Reference)
A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The most definitive method for characterization is *H NMR, specifically for determining the
diastereomeric ratio.

'H NMR (400 MHz, CDCIs) — Trans-Isomer (Diequatorial)

Rationale: The trans-isomer typically adopts a diequatorial conformation to minimize 1,3-diaxial
interactions, though intramolecular H-bonding can stabilize the cis form.
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Stereochemical Determination (The "J-Value" Rule)

To distinguish the trans isomer from the cis isomer, analyze the coupling constant of the C1-H
proton:

e Trans (Diequatorial): The C1-H and C2-H protons are anti-periplanar (180° dihedral angle).
According to the Karplus equation, this results in a large coupling constant (

Hz).

» Cis (Axial-Equatorial): The protons are syn-clinal (60° dihedral angle). This results in a
smaller coupling constant (

Hz).
B. Carbon-13 NMR (100 MHz, CDCIs)
Carbon Type Shift (8, ppm) Assignment
) Pyrimidine C between
Aromatic C2 157.5 )
nitrogens (C=N).
Aromatic C4/C6 154.8 Pyrimidine C adjacent to N.
) Quaternary C attached to
Aromatic C5 134.2
cyclohexane (Ipso).
C1 (CH-OH) 74.1 Deshielded by oxygen.
C2 (CH-Py) 45.5 Benzylic-like carbon.
Cyclohexyl CHz 35.2,32.1, 255, 24.8 Remaining methylene carbons.
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C. Mass Spectrometry (ESI-MS)

 lonization Mode: Positive Electrospray (+ESI).
e Molecular lon [M+H]*: m/z 179.1.
e Fragmentation Pattern:
o [M+H - H20]*: m/z 161.1 (Loss of water, common in cyclic alcohols).
o [M+H - CaHaNz2]*: m/z 99.1 (Loss of pyrimidine ring, leaving cyclohexenyl cation).

o Retro-Diels-Alder: Pyrimidines may undergo ring cleavage under high collision energy.

D. Infrared Spectroscopy (FT-IR)
e O-H Stretch: 3200—-3400 cm~* (Broad).

e C-H Stretch (sp?): 2850—-2930 cm~1 (Cyclohexyl ring).
e C=N/C=C Stretch: 1560-1590 cm~! (Pyrimidine skeletal vibrations).
e C-O Stretch: 1050-1070 cm~! (Secondary alcohol).

Experimental Protocols
Protocol 1: NMR Sample Preparation

Purpose: To ensure resolution of the critical coupling constants for stereochemical assignment.
e Mass: Weigh 5-10 mg of the isolated solid/oil.
e Solvent: Dissolve in 0.6 mL of CDCIs (Chloroform-d).

o Note: If the OH peak overlaps with critical signals, add 1 drop of D20 to exchange the OH
proton (peak disappears) or switch to DMSO-de to shift the OH peak downfield (~4.5 ppm)
and observe H-bonding coupling.

e Acquisition: Run at 298 K. Set relaxation delay (d1) to >1.0 s to ensure integration accuracy
of the aromatic protons.
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Protocol 2: GC-MS Analysis for Purity

Purpose: To verify molecular weight and assess isomeric purity.
e Column: DB-5ms or equivalent (non-polar).
e Temperature Program:

o Start: 60°C (Hold 1 min).

o Ramp: 20°C/min to 280°C.

o Hold: 5 min.

« Interpretation: The cis and trans isomers often have different retention times due to
differences in polarity and intramolecular H-bonding. The cis isomer (capable of
intramolecular H-bonding between OH and Pyrimidine N) is typically more volatile and may
elute earlier on non-polar columns.

Visualization: Fragmentation & Logic

The following diagram illustrates the Mass Spectrometry fragmentation logic and the
stereochemical determination workflow.
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Caption: Workflow for stereochemical assignment via NMR coupling constants (Left) and
primary Mass Spec fragmentation pathway (Right).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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and industry.

Contact
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